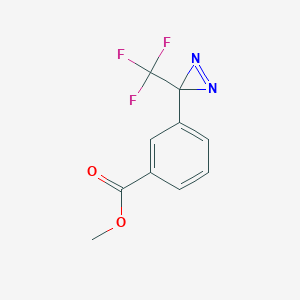![molecular formula C11H19ClN2O3 B14011007 4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 87640-30-0](/img/structure/B14011007.png)
4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a chloroethylcarbamoyl-methyl-amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The chloroethylcarbamoyl-methyl-amino group is then added through a series of reactions involving chlorination and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amino and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the chloroethylcarbamoyl-methyl-amino group, making it less reactive.
4-(2-Bromoethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different chemical properties.
Uniqueness
The presence of the chloroethylcarbamoyl-methyl-amino group in 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid makes it unique in terms of its reactivity and potential applications. This group allows for specific interactions with biological molecules and can be used to introduce additional functionality through chemical modifications.
Propiedades
Número CAS |
87640-30-0 |
|---|---|
Fórmula molecular |
C11H19ClN2O3 |
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
4-[2-chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19ClN2O3/c1-14(11(17)13-7-6-12)9-4-2-8(3-5-9)10(15)16/h8-9H,2-7H2,1H3,(H,13,17)(H,15,16) |
Clave InChI |
SVECTEFCZMBCKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(CC1)C(=O)O)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


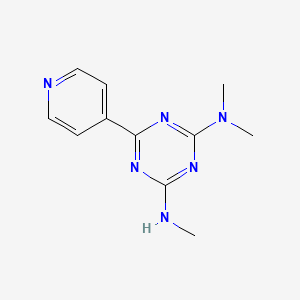
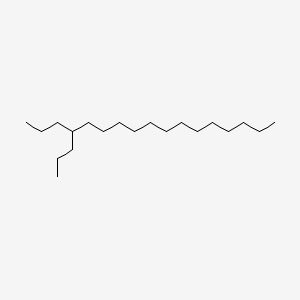
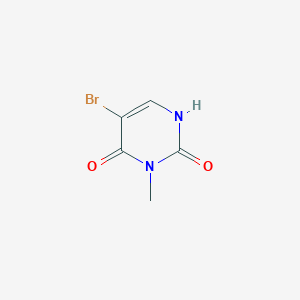


![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)


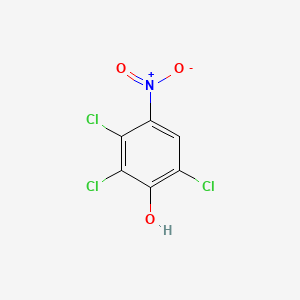

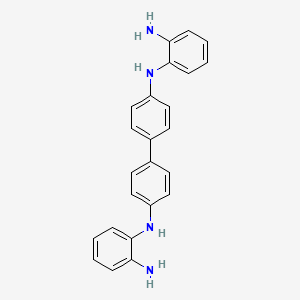

![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
